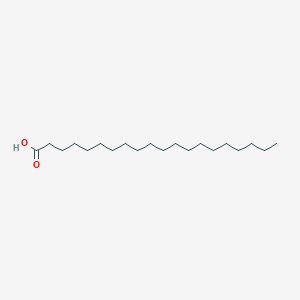

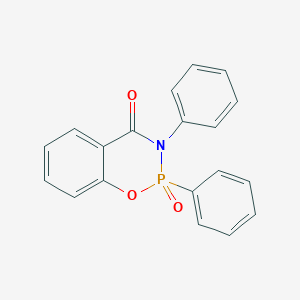

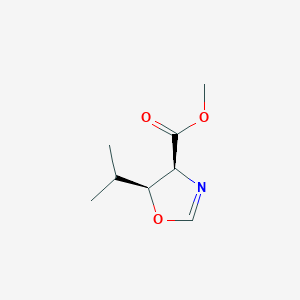

2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide, also known as Phoxim, is an organophosphorus insecticide that has been widely used in agriculture. It is a pale yellow crystalline solid that is soluble in water and organic solvents. Phoxim is known for its high toxicity to insects and has been used to control pests in crops such as cotton, rice, and vegetables. In recent years, there has been an increasing interest in the synthesis and application of Phoxim due to its potential as a research tool in scientific studies.

Wirkmechanismus

2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide exerts its insecticidal activity by irreversibly inhibiting AChE activity in insects. The inhibition of AChE leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately leads to paralysis and death. The mechanism of action of 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide in insects is similar to that of nerve agents in humans.

Biochemische Und Physiologische Effekte

2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been shown to have a range of biochemical and physiological effects on insects. In addition to its inhibition of AChE activity, 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been shown to disrupt mitochondrial function, inhibit protein synthesis, and induce oxidative stress. These effects can lead to a range of physiological changes in insects, including decreased energy production, impaired immune function, and increased susceptibility to disease.

Vorteile Und Einschränkungen Für Laborexperimente

2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has several advantages as a research tool in scientific studies. It is a potent inhibitor of AChE activity and has been shown to have similar effects to nerve agents in humans. Additionally, 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide is relatively inexpensive and easy to synthesize, making it more accessible to researchers. However, there are also limitations to the use of 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide in lab experiments. Its high toxicity makes it difficult to handle safely, and there are concerns about its potential environmental impact. Additionally, the use of 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide in lab experiments requires careful consideration of ethical issues related to animal testing.

Zukünftige Richtungen

There are several potential future directions for research on 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide. One area of interest is the development of new treatments for nerve agent poisoning. 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been used as a model compound to study the effects of AChE inhibition on the nervous system, and this research could lead to the development of new drugs to treat nerve agent exposure. Another area of interest is the development of new insecticides that are less toxic and have lower environmental impact than 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide. Research on the biochemical and physiological effects of 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide could provide insights into the development of new insecticides that are more targeted and less harmful to the environment. Finally, there is potential for research on the use of 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide as a tool for studying the effects of AChE inhibition on human health. While the toxicity of 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide makes it unsuitable for use in humans, it could be used as a model compound to study the effects of AChE inhibition on the nervous system and to develop new treatments for diseases such as Alzheimer's and Parkinson's.

Synthesemethoden

The synthesis of 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide involves the reaction between 2-amino-4,5-diphenyl-1,3,2-oxazaphosphorinane and hydrogen peroxide in the presence of a catalyst. The reaction is carried out in an organic solvent such as chloroform or dichloromethane and is typically conducted under reflux conditions. The resulting product is then purified by recrystallization to obtain the final product.

Wissenschaftliche Forschungsanwendungen

2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been used as a research tool in various scientific studies due to its ability to inhibit acetylcholinesterase (AChE) activity. AChE is an enzyme that plays a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. Inhibition of AChE activity can lead to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately leading to paralysis and death. 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been used to study the effects of AChE inhibition on the nervous system and to investigate potential treatments for nerve agent poisoning.

Eigenschaften

CAS-Nummer |

143000-18-4 |

|---|---|

Produktname |

2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide |

Molekularformel |

C19H14NO3P |

Molekulargewicht |

335.3 g/mol |

IUPAC-Name |

2-oxo-2,3-diphenyl-1,3,2λ5-benzoxazaphosphinin-4-one |

InChI |

InChI=1S/C19H14NO3P/c21-19-17-13-7-8-14-18(17)23-24(22,16-11-5-2-6-12-16)20(19)15-9-3-1-4-10-15/h1-14H |

InChI-Schlüssel |

WTLRPLLZLYJTIH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3OP2(=O)C4=CC=CC=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3OP2(=O)C4=CC=CC=C4 |

Synonyme |

9-oxo-8,9-diphenyl-10-oxa-8-aza-9$l^{5}-phosphabicyclo[4.4.0]deca-1,3, 5-trien-7-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

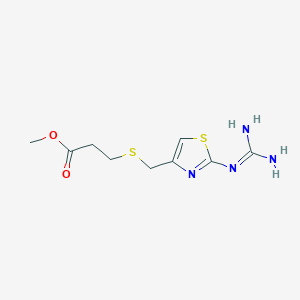

![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)

![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)

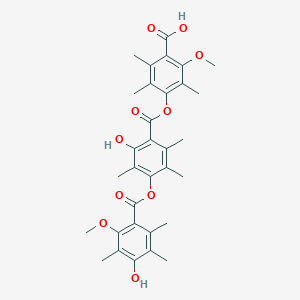

![3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B114761.png)